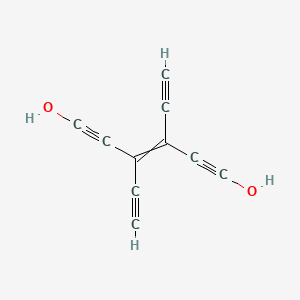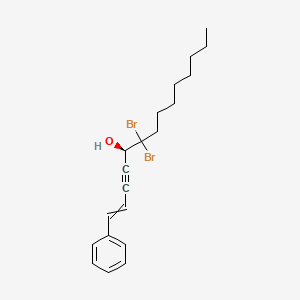
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetradecene backbone, and two bromine atoms
Métodos De Preparación
One common method involves the use of N-bromosuccinimide (NBS) in an aqueous acetone solution to achieve the bromination of the precursor compound . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Análisis De Reacciones Químicas
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms and the formation of a less substituted alkene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol involves its interaction with specific molecular targets. The bromine atoms and the phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can be compared with other brominated organic compounds, such as:
5R-bromoisocembrol: This compound also contains bromine atoms and a complex organic structure, but differs in its backbone and functional groups.
Phenoxymethylpenicillin: While structurally different, this compound shares the presence of bromine atoms and potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
819850-98-1 |
|---|---|
Fórmula molecular |
C20H26Br2O |
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
(5R)-6,6-dibromo-1-phenyltetradec-1-en-3-yn-5-ol |
InChI |
InChI=1S/C20H26Br2O/c1-2-3-4-5-6-12-17-20(21,22)19(23)16-11-10-15-18-13-8-7-9-14-18/h7-10,13-15,19,23H,2-6,12,17H2,1H3/t19-/m1/s1 |
Clave InChI |
NXSRCIDTWWTROM-LJQANCHMSA-N |
SMILES isomérico |
CCCCCCCCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
SMILES canónico |
CCCCCCCCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





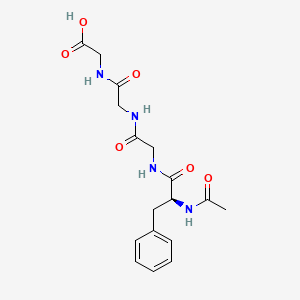

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
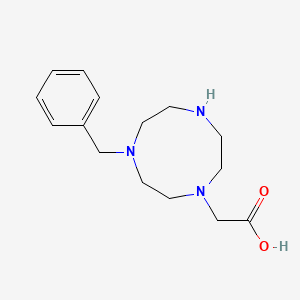
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
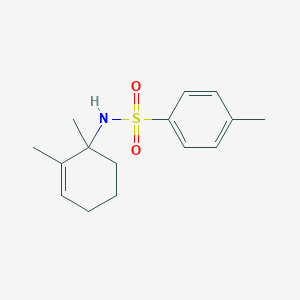
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)
